molecular formula C17H19F2N5O B2923201 1-(2,4-Difluorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea CAS No. 1797330-59-6

1-(2,4-Difluorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea

Cat. No.: B2923201
CAS No.: 1797330-59-6
M. Wt: 347.37
InChI Key: XNISJZJGPTXBPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a complex organic compound characterized by its unique chemical structure. This compound features a difluorophenyl group, a pyrimidinyl group substituted with a methyl group and a pyrrolidinyl group, and a urea moiety. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the difluorophenyl derivative. This is followed by the introduction of the pyrimidinyl group through a series of reactions, including nucleophilic substitution and subsequent methylation. The final step involves the formation of the urea group through a reaction with an appropriate isocyanate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the difluorophenyl group, leading to the formation of corresponding fluorinated phenols.

  • Reduction: Reduction reactions can be performed on the pyrimidinyl group, resulting in the formation of reduced pyrimidines.

  • Substitution: Substitution reactions are common, especially involving the pyrrolidinyl group, where various nucleophiles can replace the pyrrolidinyl moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines are employed, often in the presence of a base.

Major Products Formed:

  • Oxidation: Fluorinated phenols

  • Reduction: Reduced pyrimidines

  • Substitution: Various substituted pyrrolidines

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

  • Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 1-(2,4-Difluorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)piperazine: Similar in structure but lacks the pyrimidinyl group.

  • 1-(2,4-Difluorophenyl)urea: Similar urea derivative but without the pyrrolidinyl and pyrimidinyl groups.

  • 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methylamine: Similar pyrimidinyl derivative but without the difluorophenyl and urea groups.

Uniqueness: 1-(2,4-Difluorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea stands out due to its combination of fluorinated phenyl, pyrimidinyl, and urea groups, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N5O/c1-11-8-13(22-16(21-11)24-6-2-3-7-24)10-20-17(25)23-15-5-4-12(18)9-14(15)19/h4-5,8-9H,2-3,6-7,10H2,1H3,(H2,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNISJZJGPTXBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.